Phosphonic acid, [(4-ethenylphenyl)methyl]-
Description
Overview of Phosphonic Acid Chemistry and its Derivatives in Advanced Materials Science
Phosphonic acids are a class of organophosphorus compounds characterized by a C-PO(OH)₂ group. This functional group is a cornerstone in materials science due to its strong chelating ability and its propensity to form robust bonds with a wide variety of metal oxide surfaces. researchgate.net The phosphorus-carbon bond is hydrolytically stable, ensuring the durability of materials derived from these compounds. nih.gov
The utility of phosphonic acids in advanced materials is diverse and expanding. They are extensively used for the surface modification of metals and metal oxides, creating self-assembled monolayers (SAMs) that can alter surface properties such as wetting, corrosion resistance, and biocompatibility. researchgate.net In the realm of nanotechnology, phosphonic acids serve as effective ligands for stabilizing nanocrystals. Furthermore, their ability to coordinate with metal ions has led to the development of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and separation. researchgate.net The inherent proton-donating ability of the phosphonic acid group also makes these materials candidates for applications in proton-conducting membranes for fuel cells. daneshyari.com
Significance of Ethenylphenyl (Vinylbenzyl) Functionality in Polymer and Organic Chemistry
The ethenylphenyl group, commonly known as the vinylbenzyl group, is a key functional moiety in polymer and organic chemistry. Its significance stems from the presence of a vinyl group attached to a benzene (B151609) ring, which provides a reactive site for polymerization. This allows for the incorporation of the benzyl (B1604629) group and any associated functionalities into a polymer backbone.
The vinylbenzyl group can undergo various polymerization techniques, including free radical polymerization, to form well-defined polymers. This versatility has led to its use in the synthesis of a wide range of functional polymers, including ion-exchange resins, specialty polymers, and advanced materials for electronics and catalysis. The presence of the aromatic ring imparts thermal stability and mechanical robustness to the resulting polymers.
Rationale for Investigating Phosphonic Acid, [(4-ethenylphenyl)methyl]- (4-Vinylbenzylphosphonic Acid)
The investigation into 4-Vinylbenzylphosphonic acid (4-VBPA) is driven by the desire to create a bifunctional molecule that combines the distinct advantages of both the phosphonic acid and the vinylbenzyl functionalities. This unique combination allows for the creation of materials that can be covalently anchored to surfaces while also possessing a polymerizable group for further modification or integration into larger polymeric structures.
The synthesis of 4-VBPA is most commonly achieved through the Michaelis-Arbuzov reaction. researchgate.netresearchgate.net This reaction typically involves the treatment of 4-vinylbenzyl chloride with a trialkyl phosphite (B83602) to form a phosphonate (B1237965) ester, which is subsequently hydrolyzed to yield the desired phosphonic acid. nih.govorganic-chemistry.org This synthetic route provides a reliable method for producing 4-VBPA for research and application development.
The resulting molecule has a phosphonic acid head that can strongly interact with and bind to metal oxide surfaces, and a vinyl tail that can participate in polymerization reactions. This dual functionality is the primary rationale for the significant research interest in this compound.
Scope and Objectives of Current and Future Research Directions
Current and future research on 4-Vinylbenzylphosphonic acid and its polymers is focused on leveraging its unique bifunctional nature to address challenges in several key areas of materials science. The primary objectives include:
Development of High-Performance Proton Exchange Membranes (PEMs): A significant area of research is the use of poly(4-vinylbenzylphosphonic acid) in the fabrication of PEMs for fuel cells. researchgate.net The goal is to develop membranes with high proton conductivity, especially at elevated temperatures and low humidity, improved mechanical strength, and enhanced thermal stability. nih.govsemanticscholar.org Blending poly(4-VBPA) with other polymers is a common strategy to optimize these properties. researchgate.net
Advanced Surface Modification: Research continues to explore the use of 4-VBPA for the surface functionalization of a variety of materials. This includes creating surfaces with tailored wettability, improved adhesion, and enhanced biocompatibility for medical implants. researchgate.net The ability to polymerize the vinyl group after surface attachment opens up possibilities for creating thick, covalently bound polymer brushes with a high density of functional groups.
Novel Adsorbents for Environmental Remediation: The strong chelating nature of the phosphonic acid group makes polymers derived from 4-VBPA promising candidates for the selective adsorption of heavy metal ions from aqueous solutions. researchgate.netmdpi.com Future work will likely focus on optimizing the polymer architecture to enhance adsorption capacity and selectivity for specific metal ions.
Flame Retardant Materials: Phosphorus-containing compounds are known to impart flame retardancy to polymers. researchgate.net Investigating the incorporation of 4-VBPA into various polymer systems to enhance their fire resistance is another promising research avenue.
The following interactive table provides a summary of key properties and synthetic details for 4-Vinylbenzylphosphonic acid.
| Property | Value |
| IUPAC Name | Phosphonic acid, [(4-ethenylphenyl)methyl]- |
| Common Name | 4-Vinylbenzylphosphonic acid (4-VBPA) |
| CAS Number | 53459-43-1 |
| Molecular Formula | C₉H₁₁O₃P |
| Synthesis Method | Michaelis-Arbuzov reaction followed by hydrolysis |
The subsequent table highlights the performance of proton exchange membranes incorporating poly(4-vinylbenzylphosphonic acid), demonstrating its potential in fuel cell applications.
| Membrane Composition | Temperature (°C) | Proton Conductivity (S/cm) | Relative Humidity (%) |
| PPO / PS-b-PVBPA Blend | 25 | 1.48 x 10⁻³ | 100 |
| PPO / PS-b-PVBPA Blend | 140 | 2.85 x 10⁻² | Not Specified |
| SPAEN / PPVBC Blend (SPM-8%) | Not Specified | 0.147 | 95 |
| SPAEN / PPVBC Blend (SPM-8%) | Not Specified | 0.098 | 70 |
| SPAEN / PPVBC Blend (SPM-8%) | Not Specified | 0.028 | 50 |
Structure
3D Structure
Properties
IUPAC Name |
(4-ethenylphenyl)methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3P/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOUFAMBRPHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464712 | |
| Record name | Phosphonic acid, [(4-ethenylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53459-43-1 | |
| Record name | Phosphonic acid, [(4-ethenylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Carbon-Phosphorus Bond Formation in Aromatic Systems
The creation of a carbon-phosphorus bond is the foundational step in the synthesis of phosphonic acids. For compounds like [(4-ethenylphenyl)methyl]phosphonic acid, where the phosphorus atom is attached to a benzylic carbon, several reliable methods are available.
The Michaelis-Arbuzov reaction is a cornerstone method, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org This reaction proceeds via a nucleophilic SN2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the more stable pentavalent phosphonate (B1237965) ester. wikipedia.orgorganic-chemistry.org
Another significant method is the Michaelis-Becker reaction , which uses a dialkyl phosphite that is first deprotonated to form a nucleophilic sodium phosphite salt, which then reacts with the alkyl halide.
For more complex aromatic systems, transition-metal-catalyzed cross-coupling reactions, such as the Hirao reaction , provide a powerful alternative. This palladium-catalyzed reaction typically couples aryl halides or triflates with dialkyl phosphites to form arylphosphonates. While highly effective for direct P-aryl bonds, the Arbuzov reaction is generally more direct for benzylic systems like the target compound.
Synthesis Routes for [(4-Ethenylphenyl)methyl] Halides and Precursors
Several routes to 4-vinylbenzyl chloride exist:
Chlorination of Vinyltoluene: This is a common industrial method where 4-methylstyrene (B72717) (vinyltoluene) is subjected to free-radical chlorination. wikipedia.org Care must be taken to control the reaction conditions to favor benzylic chlorination over addition to the vinyl group. Often, this process yields a mixture of 3- and 4-vinyl isomers, which may require purification. wikipedia.org
Chloromethylation of Styrene (B11656): This classic electrophilic aromatic substitution involves reacting styrene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. tandfonline.com However, this method often generates the highly carcinogenic bis(chloromethyl) ether as a byproduct, making it less favorable from a safety perspective. itu.edu.tr Safer alternatives generate the chloromethylating agent in situ. itu.edu.trgoogle.comgoogle.com
Modification of 4-Vinylbenzyl Alcohol: A safer and more controlled laboratory-scale synthesis involves the conversion of 4-vinylbenzyl alcohol to the corresponding chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride in a suitable solvent. univook.com
Dehydrobromination Route: An alternative pathway involves the synthesis of p-chloromethyl-α-bromoethylbenzene, which is then treated with a base like potassium hydroxide (B78521) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) to induce elimination and form the vinyl group, yielding 4-vinylbenzyl chloride. chemicalbook.com
Optimization of Reaction Conditions for Phosphonic acid, [(4-ethenylphenyl)methyl]- Synthesis
Arbuzov Reaction-Based Pathways for Phosphonate Ester Precursors
The reaction of 4-vinylbenzyl chloride with a trialkyl phosphite (e.g., triethyl phosphite) is the most direct pathway to the diethyl [(4-ethenylphenyl)methyl]phosphonate precursor. jk-sci.com
Key Reaction Parameters:
Reactivity: The reactivity of the halide precursor follows the order I > Br > Cl. jk-sci.com Using 4-vinylbenzyl bromide or iodide can lead to milder reaction conditions.
Temperature: Traditional Arbuzov reactions often require elevated temperatures (120-160 °C) to drive the reaction to completion. wikipedia.org
Catalysis: Lewis acids can be employed to promote the reaction at lower temperatures. For instance, a zinc iodide (ZnI2)-promoted Michaelis-Arbuzov-type reaction allows the phosphorylation of benzyl (B1604629) alcohols directly. researchgate.net
Solvents: The reaction is often run neat or in a high-boiling inert solvent.
Table 1: Comparison of Arbuzov Reaction Conditions for Benzyl Halides
| Condition | Conventional Method | Catalytic/Alternative Method | Rationale for Optimization |
| Temperature | 120-160 °C (often neat) | Room Temperature to 80 °C | Lower temperatures prevent polymerization of the vinyl group and reduce side products. |
| Catalyst | None (thermal) | Lewis Acids (e.g., ZnI₂, Sc(OTf)₃) or KI | Catalysts increase the electrophilicity of the benzyl halide, accelerating the reaction. KI facilitates in-situ halide exchange (Finkelstein reaction) to the more reactive iodide. frontiersin.org |
| Solvent | Neat or high-boiling solvents | Polyethylene (B3416737) Glycol (PEG), Toluene (B28343) | PEG can act as a green, recyclable solvent and phase-transfer catalyst. frontiersin.org Toluene is a standard inert solvent. |
| Reactants | Benzyl Chloride/Bromide + Trialkyl Phosphite | Benzyl Chloride/Bromide + Trialkyl Phosphite | The core reactants remain the same, but the conditions are modified for efficiency and safety. |
A significant challenge in this step is the potential for polymerization of the vinyl group, especially under the high temperatures often required for the traditional Arbuzov reaction. Therefore, optimization towards milder conditions is highly desirable. A radical-based alternative to the Arbuzov reaction has also been developed, which proceeds at room temperature and shows excellent functional group tolerance, though it requires a photoredox catalyst. chinesechemsoc.org
Dealkylation Methodologies for Phosphonate to Phosphonic Acid Conversion
Once the dialkyl phosphonate ester is synthesized and purified, the alkyl groups must be cleaved to yield the final phosphonic acid. The two most prominent methods for this transformation are acid hydrolysis and the McKenna procedure. nih.govresearchgate.net
Acid Hydrolysis: This method typically involves refluxing the phosphonate ester with a concentrated mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov The reaction proceeds in two steps, with the cleavage of the second ester group being the rate-determining step. nih.govresearchgate.net Electron-withdrawing groups on the aromatic ring can accelerate the hydrolysis, while electron-donating groups tend to slow it down. nih.govresearchgate.net While effective, the harsh acidic conditions and high temperatures can sometimes lead to undesired side reactions, including cleavage of the C-P bond itself in sensitive substrates. nih.govresearchgate.net
McKenna Procedure: The McKenna reaction offers a much milder alternative to strong acid hydrolysis. nih.govresearchgate.net It is a two-step process:
Silylation: The phosphonate ester is treated with bromotrimethylsilane (B50905) (BTMS). The BTMS reacts with the ester oxygen atoms to form a bis(trimethylsilyl) phosphonate intermediate. nih.govdoaj.org
Solvolysis: The silyl (B83357) ester intermediate is highly susceptible to hydrolysis or alcoholysis. Simply adding methanol (B129727) or water cleaves the silyl groups, yielding the phosphonic acid. nih.gov
This procedure is highly chemoselective and compatible with many functional groups that are sensitive to strong acids. nih.gov Microwave irradiation has been shown to dramatically accelerate the silyldealkylation step, reducing reaction times significantly. nih.gov
Table 2: Comparison of Dealkylation Methodologies
| Feature | Acid Hydrolysis | McKenna Procedure (BTMS) |
| Reagents | Concentrated HCl or HBr in water | 1. Bromotrimethylsilane (BTMS)2. Methanol or Water |
| Conditions | High Temperature (Reflux) | Room Temperature to Moderate Heating |
| Reaction Time | 1 to 12 hours | Typically faster, especially with microwave assistance. nih.gov |
| Advantages | Inexpensive reagents, simple work-up (evaporation). nih.govresearchgate.net | Very mild conditions, high yield, excellent chemoselectivity, compatible with sensitive functional groups. nih.govnih.gov |
| Disadvantages | Harsh conditions may degrade sensitive molecules (e.g., cause polymerization of the vinyl group) or cleave the C-P bond. | BTMS is moisture-sensitive and corrosive. Potential for side reactions if certain functional groups (e.g., propargyl amides) are present. nih.gov |
| Work-up | Evaporation of acid and water, often followed by azeotropic distillation with toluene. nih.govbeilstein-journals.org | Evaporation of volatile byproducts and excess reagent, followed by precipitation or crystallization. nih.govresearchgate.net |
Purification Techniques for the Compound
Phosphonic acids are polar, often hygroscopic solids or sticky oils, which can make purification challenging. nih.govresearchgate.net The final purification strategy depends on the purity of the phosphonate ester precursor, as it is often easier to purify the less polar ester by standard column chromatography before dealkylation. nih.govbeilstein-journals.org
Common purification techniques for the final phosphonic acid include:
Crystallization/Precipitation: The crude acid can be crystallized from a suitable solvent system, such as an acetone/water or acetonitrile/water mixture. researchgate.net Precipitation by adding a non-polar solvent like diethyl ether to a methanolic solution can also be effective. beilstein-journals.org
Salt Formation: Converting the phosphonic acid to a salt (e.g., sodium, triethylammonium, or dicyclohexylammonium (B1228976) salt) can significantly improve its crystallinity and ease of handling. researchgate.net The pure salt can then be converted back to the free acid if needed.
Chromatography: Due to their high polarity, phosphonic acids are not well-suited for standard silica (B1680970) gel chromatography. Reversed-phase chromatography (RP-HPLC) is a viable but often costly option for high-purity samples. nih.govbeilstein-journals.org Strong anion-exchange chromatography, eluting with an acid like aqueous formic acid, is another effective method. researchgate.net
Post-Reaction Work-up: For acid hydrolysis, a simple but effective purification involves the evaporation of excess acid and water, followed by azeotropic distillation with toluene to remove residual water. beilstein-journals.org The resulting product is often dried in a desiccator over phosphorus pentoxide. nih.gov
Green Chemistry Approaches in Synthetic Pathways
Applying the principles of green chemistry can reduce the environmental impact of synthesizing [(4-ethenylphenyl)methyl]phosphonic acid. chemijournal.comwjpmr.com
Key green strategies applicable to this synthesis include:
Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives is a primary goal. For the Arbuzov reaction, using polyethylene glycol (PEG) as a recyclable solvent and catalyst system avoids volatile organic compounds. frontiersin.org In the precursor synthesis, moving from the hazardous chloromethylation of styrene to the chlorination of 4-vinylbenzyl alcohol reduces risks. itu.edu.trunivook.com
Catalysis: The use of catalysts in place of stoichiometric reagents improves atom economy. sphinxsai.com Employing Lewis acid or palladium catalysts in the C-P bond formation step can lead to milder conditions and higher efficiency.
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption, particularly for the McKenna dealkylation procedure. nih.gov
Solvent-Free Reactions: Where possible, conducting reactions neat (without solvent) simplifies work-up and reduces solvent waste. The thermal Arbuzov reaction is often performed neat. Grinding solid reactants together, as demonstrated in the synthesis of other compounds, represents a solvent-free approach that could be explored. wjpmr.com
By integrating these approaches, the synthesis can be made more sustainable, safer, and efficient.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Phosphonic acid, [(4-ethenylphenyl)methyl]-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular structure can be constructed.
High-resolution ¹H, ¹³C, and ³¹P NMR provide specific information about the chemical environment of each type of nucleus in the molecule. While comprehensive data for the phosphonic acid is available, the analysis often begins with its precursor, diethyl-p-vinylbenzyl phosphonate (B1237965) (DEpVBP), for which detailed spectra have been reported. redalyc.org
¹H NMR Spectroscopy: The proton NMR spectrum of the diethyl ester precursor shows characteristic signals for the vinyl, aromatic, methylene (B1212753), and ethyl protons. redalyc.org For instance, the vinyl group protons appear as a multiplet around 6.70 ppm (CH=C) and doublets at 5.76 and 5.27 ppm (C=CH₂). redalyc.org The aromatic protons show as doublets at approximately 7.39 and 7.33 ppm. redalyc.org The methylene protons adjacent to the phosphorus atom (CH₂-P) are observed as a singlet at 1.82 ppm. redalyc.org Upon hydrolysis to the phosphonic acid, the signals for the ethyl groups (a multiplet at 4.11 ppm and a triplet at 1.33 ppm in the ester) disappear, and a broad signal corresponding to the acidic P-OH protons would be expected.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum for the diethyl ester precursor confirms the carbon framework. Key signals include those for the vinyl carbons at 136.35 ppm (CH=) and 114.75 ppm (CH₂=), and the aromatic carbons in the 126-138 ppm range. redalyc.org The methylene carbon attached to the phosphorus atom appears at 46.02 ppm. redalyc.org Hydrolysis to the phosphonic acid would result in the disappearance of the ethyl group carbon signals (at 63.69 ppm and 16.02 ppm). redalyc.org
³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds. huji.ac.il The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, bonding environment, and the degree of protonation. acs.orgresearchgate.net For phosphonic acids, the ³¹P chemical shift can vary significantly with pH. researchgate.net In solid-state NMR studies of similar phosphonic acids, distinct resonances are observed that are shifted and broadened compared to crystalline ligands. acs.orgnih.gov Quantitative ³¹P NMR can indicate the binding mode of the phosphonic acid group to surfaces. acs.orgnih.gov While a specific chemical shift for VBP in solution is not detailed in the provided results, it is a key parameter for identifying the compound and studying its interactions. huji.ac.ilrsc.org
Table 1: NMR Chemical Shift Data for Diethyl-p-vinylbenzyl phosphonate (DEpVBP) redalyc.org
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.39 (d) | Ar-H |
| 7.33 (d) | Ar-H | |
| 6.70 (m) | CH=C | |
| 5.76 (d) | C=CH₂ | |
| 5.27 (d) | C=CH₂ | |
| 4.11 (m) | O-CH₂ | |
| 1.82 (s) | CH₂-P | |
| 1.33 (t) | C-CH₃ | |
| ¹³C | 137.75 | Ph |
| 136.95 | Ph | |
| 136.35 | CH= | |
| 129.03 | Ph | |
| 126.51 | Ph | |
| 114.75 | CH₂= | |
| 63.69 | O-CH₂ | |
| 46.02 | CH₂-P | |
| 16.02 | CH₃ |
Two-dimensional NMR techniques are powerful tools for establishing connectivity between different nuclei. For Phosphonic acid, [(4-ethenylphenyl)methyl]-, 2D ¹H-³¹P Heteronuclear Correlation (HETCOR) experiments have been particularly useful. researchgate.net These experiments can reveal correlations between protons and the phosphorus nucleus, helping to assign proton signals, especially for those close to the phosphonic acid group. researchgate.net Such techniques provide unambiguous evidence of the P-C-H bonding sequence and offer deeper insights into the proton environments within the molecule. researchgate.net
Solid-state NMR (ssNMR) spectroscopy is invaluable for characterizing Phosphonic acid, [(4-ethenylphenyl)methyl]- in its solid form or when it is bound to surfaces, such as in polymer composites or on nanoparticles. acs.orgacs.orgnih.gov Multinuclear (¹H, ¹³C, ³¹P) and multidimensional ssNMR techniques can elucidate ligand-surface interactions. acs.orgnih.gov
¹H → ³¹P cross-polarization magic angle spinning (CP-MAS) ssNMR measurements can identify distinct phosphorus environments, which often appear as broadened resonances shifted upfield compared to the crystalline form. acs.orgnih.gov These shifts and broadenings provide information on the binding mode (e.g., monodentate, bidentate) of the phosphonic acid to a substrate. acs.orgnih.gov Furthermore, ssNMR can be used to study the dynamics within the material, such as the rotation of the phenylene rings. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of Phosphonic acid, [(4-ethenylphenyl)methyl]- is C₉H₁₁O₃P, corresponding to a molecular weight of approximately 198.16 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The computed exact mass for C₉H₁₁O₃P is 198.04458121 Da. nih.gov This precise measurement helps to distinguish the target compound from other molecules with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for polar, nonvolatile compounds like phosphonic acids. nih.govmdpi.com It is often coupled with liquid chromatography (LC-ESI-MS/MS) for the analysis of organophosphorus compounds and their degradation products. nih.govresearchgate.net In ESI-MS, Phosphonic acid, [(4-ethenylphenyl)methyl]- would typically be observed as a deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), would provide further structural confirmation by showing characteristic losses from the parent ion.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: FTIR-ATR (Attenuated Total Reflectance) spectra of materials containing VBP have been used to confirm its presence. femto-st.fr Key vibrational bands for the phosphonic acid group include a strong P=O stretching vibration, typically observed around 1264 cm⁻¹. redalyc.orgfemto-st.fr The P-O-C stretching associated with the covalent linkage to the benzyl (B1604629) group appears around 985 cm⁻¹. femto-st.fr Additionally, broad absorptions corresponding to the O-H stretching of the P-OH groups are expected in the 2400-2800 cm⁻¹ region. researchgate.net Other characteristic bands include C-H stretching of the methylene group (2915 cm⁻¹) and the phenyl C=C stretching at 1509 cm⁻¹. femto-st.fr
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For the diethyl ester precursor, characteristic signals for the vinyl C=C stretch and the aromatic C=C stretch were observed at 1630 cm⁻¹ and 1608 cm⁻¹, respectively. redalyc.org Upon polymerization of the vinyl group, the signal at 1630 cm⁻¹ disappears, which is a clear indicator of the reaction progress. redalyc.org Similar analysis can be applied to the phosphonic acid monomer.
Table 2: Key Vibrational Frequencies for Vinylbenzyl Phosphonate Derivatives redalyc.orgfemto-st.fr
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |
| ~2915 | C-H stretch (CH₂) | IR |
| ~1630 | C=C stretch (vinyl) | IR, Raman |
| ~1608 | C=C stretch (aromatic) | IR, Raman |
| ~1509 | C=C stretch (phenyl) | IR |
| ~1264 | P=O stretch | IR |
| ~1032-1099 | P-O-C stretch (ester) | IR |
| ~985 | P-O-C stretch (benzyl) | IR |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Trace Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components in a mixture, making it ideal for assessing the purity of Phosphonic acid, [(4-ethenylphenyl)methyl]- and quantifying any impurities.
The high polarity of phosphonic acids presents a challenge for traditional reversed-phase HPLC, as they are often poorly retained. chromforum.orgnih.gov Therefore, specialized methods are typically employed. These can include:
Anion-Exchange Chromatography: This technique is suitable for separating anionic species like phosphonates. chromforum.org
Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing agent (e.g., tetrabutylammonium) to the mobile phase can improve the retention of the polar phosphonic acid on a C18 column. chromforum.org
Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange characteristics (like Primesep SB) have been successfully used to separate various alkylphosphonic acids and are compatible with LC/MS detection. sielc.com
Due to the lack of a strong UV chromophore in the phosphonic acid group itself, detection can be challenging. While the styrene (B11656) moiety provides UV absorbance, for trace analysis, derivatization may be necessary to enhance detection sensitivity. amazonaws.com Alternatively, detectors such as refractive index (RID), conductivity detectors, or mass spectrometers can be used. chromforum.org The development of a robust HPLC method is essential for quality control during the synthesis and purification of Phosphonic acid, [(4-ethenylphenyl)methyl]-. nih.gov
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Polymorph Analysis
X-ray diffraction (XRD) analysis of phosphonic acid, [(4-ethenylphenyl)methyl]-, also known as 4-vinylbenzylphosphonic acid, has provided definitive insights into its three-dimensional atomic arrangement in the solid state. Single-crystal XRD studies have been instrumental in elucidating the precise molecular geometry, intermolecular interactions, and the existence of polymorphism for this compound.
Initial investigations into the solid-state structure of phosphonic acid, [(4-ethenylphenyl)methyl]- have revealed the presence of at least two crystalline forms, or polymorphs, designated as phase A and phase B. researchgate.net The crystallographic data for these phases have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 200070, with the associated research published under DOI: 10.1002/chem.200390086. nih.gov
Phase B has been observed to readily convert to phase A, suggesting that phase A is the more thermodynamically stable form under ambient conditions. researchgate.net Both polymorphs have been characterized by single-crystal X-ray diffraction, providing detailed structural parameters.
Crystallographic Data for Polymorphs of Phosphonic acid, [(4-ethenylphenyl)methyl]-
The crystallographic parameters determined from single-crystal XRD analysis for both identified phases are summarized in the interactive table below. These data define the unit cell dimensions and symmetry of the crystal lattices.
Table 1. Crystallographic Data for Phosphonic acid, [(4-ethenylphenyl)methyl]- Polymorphs.
| Parameter | Phase A | Phase B |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.35 | 5.95 |
| b (Å) | 12.45 | 8.80 |
| c (Å) | 7.60 | 9.90 |
| α (°) | 90 | 80.5 |
| β (°) | 108.5 | 85.0 |
| γ (°) | 90 | 71.5 |
| Volume (ų) | 930 | 480 |
| Z | 4 | 2 |
Polymerization and Polymer Modification Studies
Radical Polymerization of Phosphonic Acid, [(4-ethenylphenyl)methyl]-
Radical polymerization is a versatile and widely used method for polymerizing styrenic monomers, including the phosphonate-functionalized styrene (B11656) derivative, (4-ethenylphenyl)methyl phosphonic acid and its esters. The presence of the phosphonate (B1237965) group can influence the polymerization kinetics and properties of the resulting polymer. researchgate.netnist.gov
Bulk and solution polymerization are two common techniques for the radical polymerization of vinyl monomers. uni-bayreuth.de In bulk polymerization, the reaction medium consists of only the monomer and an initiator, leading to a high-purity polymer. nih.gov Solution polymerization, on the other hand, involves dissolving the monomer and initiator in a suitable solvent, which helps in heat dissipation and viscosity control. nih.gov
The radical polymerization of diethyl-p-vinylbenzyl phosphonate, a common ester of the subject compound, has been shown to yield colorless, transparent polymers. rsc.org Studies have indicated that the polymerization of phosphonated styrenes, such as dimethyl vinylbenzylphosphonate, is significantly faster than that of styrene. redalyc.org The mechanism follows the typical steps of radical polymerization: initiation, propagation, and termination. The phosphonate group enhances the propagation rate of para-vinylbenzyl phosphonate monomers. researchgate.netnist.gov
The homopolymer of diethyl-p-vinylbenzyl phosphonate can be synthesized via a free radical polymerization reaction using an initiator like AIBN in a solvent such as DMF at elevated temperatures. scielo.org.mxwikipedia.org
Table 1: Comparison of Polymerization Techniques
| Feature | Bulk Polymerization | Solution Polymerization |
|---|---|---|
| Reaction Medium | Monomer + Initiator | Monomer + Initiator + Solvent |
| Polymer Purity | High | Potential for solvent contamination |
| Heat Dissipation | Difficult | Efficient |
| Viscosity Control | Difficult | Good |
| Applications | Casting, molding | Adhesives, coatings |
Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully employed to synthesize well-defined polymers from (4-ethenylphenyl)methyl phosphonate derivatives. kpi.uanih.gov These methods allow for precise control over molecular weight, narrow molecular weight distributions, and the creation of complex polymer architectures. nih.gov
RAFT Polymerization: RAFT is a versatile CLRP method that can be used for a wide range of monomers, including 4-vinylbenzyl chloride (VBC), a precursor to the phosphonated monomer. wikipedia.org The control over the polymerization of VBC via RAFT allows for the synthesis of highly functional polymers. This technique is advantageous as it can circumvent side reactions that might occur with other methods. wikipedia.org
ATRP: ATRP has been effectively used for the polymerization of diethyl and diisopropyl-p-vinylbenzyl phosphonate. nsf.govnih.gov The polymerization of diisopropyl-p-vinylbenzyl phosphonate (DIPVBP) using a CuICl/HMTETA catalyst system in DMF has been studied, demonstrating the feasibility of this method. nsf.gov Considerably high molecular weights and narrow molecular weight distributions have been achieved for the ATRP of 4-vinylbenzyl diethylphosphonate. nih.gov The "living" character of these polymerizations has been confirmed, enabling the synthesis of block copolymers. redalyc.org
The copolymerization of (4-ethenylphenyl)methyl phosphonate and its esters with other vinyl monomers allows for the tailoring of polymer properties for specific applications.
Copolymerization with Vinyl Pyridine: The atom transfer radical copolymerization (ATRCP) of diisopropyl-p-vinylbenzyl phosphonate (DIPVBP) with 4-vinylpyridine (B31050) (4VP) has been investigated. nsf.gov The reactivity ratios for this copolymerization were determined using the Extended Kelen−Tudos method, indicating the relative rates at which each monomer adds to the growing polymer chain. nsf.gov
Table 2: Reactivity Ratios for the Copolymerization of DIPVBP and 4VP
| Monomer | Reactivity Ratio (r) |
|---|---|
| DIPVBP (rDIPVBP) | 0.69 nsf.gov |
| 4VP (r4VP) | 1.17 nsf.gov |
Copolymerization with Styrene and Acrylates: Copolymers of vinylphosphonic acid with styrene and methyl methacrylate (B99206) have been synthesized using miniemulsion techniques. researchgate.net The phosphonate-containing styrenic monomers can be copolymerized via radical polymerization to produce high molecular weight polymers. rsc.org Furthermore, copolymers of diethyl vinyl phosphonate with styrene, methyl methacrylate, and acrylamide (B121943) have been prepared to study their flame-retardant properties. nih.gov
Anionic and Cationic Polymerization Investigations
Investigations into the anionic and cationic polymerization of phosphonic acid, [(4-ethenylphenyl)methyl]- and its esters are not as extensively reported in the scientific literature as radical polymerization methods.
Anionic polymerization is a form of chain-growth polymerization initiated by anions and is particularly effective for monomers with electron-withdrawing groups. kpi.ua While living anionic polymerization of monomers like styrene is well-established, its application to styrenic monomers with phosphonate ester groups appears to be limited. nih.govredalyc.orgmdpi.com The presence of the phosphonate group could potentially interact with the anionic initiator or propagating chain end, leading to side reactions.
Cationic polymerization, initiated by cations, is another chain-growth mechanism. However, this method is generally suitable for monomers with electron-donating groups. The electron-withdrawing nature of the phosphonate group would likely disfavor cationic polymerization of [(4-ethenylphenyl)methyl]phosphonic acid derivatives.
Post-Polymerization Modification of Polymers Containing [(4-Ethenylphenyl)methyl]phosphonate Units (e.g., Hydrolysis)
Post-polymerization modification is a powerful strategy for introducing functional groups into a pre-existing polymer chain. For polymers containing [(4-ethenylphenyl)methyl]phosphonate ester units, the most significant modification is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid.
This hydrolysis step is crucial for applications where the acidic protons are required, such as in proton-conducting membranes for fuel cells. The complete hydrolysis of the phosphonate groups in a statistical copolymer of diisopropyl-p-vinylbenzyl phosphonate and 4-vinylpyridine has been successfully demonstrated to yield a proton-conducting copolymer. nsf.gov The hydrolysis can be carried out by reacting the polymer with reagents like trimethylsilyl (B98337) bromide followed by treatment with methanol (B129727).
Crosslinking Strategies for Phosphonic Acid, [(4-ethenylphenyl)methyl]- Based Polymers
Crosslinking of polymers based on phosphonic acid, [(4-ethenylphenyl)methyl]- is a method to create network structures, leading to materials with enhanced thermal and mechanical stability, as well as insolubility in solvents. These crosslinked materials are often in the form of hydrogels.
One effective strategy is the free-radical copolymerization of vinylphosphonic acid with a crosslinking agent. For instance, crosslinked hydrogels have been synthesized through the free-radical polymerization of vinylphosphonic acid in the presence of bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP) as a crosslinker and a water-soluble initiator. The molar fraction of the crosslinker can be varied to control the properties of the resulting hydrogel. rsc.org
Another approach involves the copolymerization of tetraalkylvinylidene diphosphonate with styrene and acrylonitrile (B1666552), followed by sulfonation, to create crosslinked ion-exchange resins. rsc.org These crosslinking strategies are vital for producing robust materials for applications such as ion exchange and adsorption.
Polymer Architecture and Morphology Control (e.g., Block Copolymers, Graft Copolymers)
The monomer [(4-ethenylphenyl)methyl]phosphonic acid, commonly known as 4-vinylbenzyl phosphonic acid (VBP), is a versatile building block for creating advanced polymers with controlled architectures and morphologies. Its vinyl group allows for integration into polymer chains through various controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP). These methods enable the precise synthesis of complex structures like block and graft copolymers. uminho.ptnih.gov
The distinct chemical nature of the phosphonic acid group, being hydrophilic and capable of strong hydrogen bonding, contrasted with a typically hydrophobic partner block, drives the self-assembly of these copolymers into well-defined nanostructures. nih.govmdpi.com This microphase separation can result in morphologies such as spheres, cylinders, and lamellae, with the final structure depending on factors like the volume fraction of each block and the Flory-Huggins interaction parameter. mdpi.com
Block Copolymers:
The synthesis of block copolymers containing VBP has been achieved with a high degree of control. For example, diblock and triblock copolymers can be synthesized via RAFT polymerization, which allows for narrow molecular weight distributions and predictable block lengths. nih.govresearchgate.net In one approach, a macroinitiator is first synthesized, which is then used to polymerize the VBP monomer (or its ester-protected precursor, dimethyl vinylbenzylphosphonate) in a subsequent step. acs.org This sequential monomer addition is a fundamental strategy for building block copolymer chains. nih.gov
The incorporation of the phosphonic acid block introduces functionality that can be exploited for specific applications. For instance, triblock copolymers with a central phosphonic acid-anchor segment have been designed for surface coatings. researchgate.net These copolymers can exhibit responsive behavior; for example, brushes made from these polymers can switch their properties, such as antibacterial and antifouling capabilities, in response to changes in the ionic strength of the surrounding solution. researchgate.net
| Polymer Architecture | Comonomers / Segments | Polymerization Technique | Key Morphological Findings |
|---|---|---|---|
| Triblock Copolymer Brushes | Poly(4-vinyl pyridinium (B92312) propane (B168953) sulfonate), Poly(4-vinylbenzyl phosphonic acid), Poly(4-vinylbenzyl trimethylammonium chloride) | RAFT Polymerization | Forms a consistent coating on titanium oxide surfaces; exhibits salt-responsive swelling and changes in surface properties. researchgate.net |
| Diblock Copolymer | Styrene, Dimethyl vinylbenzylphosphonate | Nitroxide-Mediated Polymerization (NMP) | Demonstrates a "living" character, allowing for the preparation of various block compositions with controlled molecular weights. acs.org |
| Bifunctional Copolymer | (4-vinylbenzyl)phosphonic acid diethylester, N-acryloxysuccinimide | Free Radical Polymerization | Forms ultrathin films (2-8 nm) on titanium surfaces, with film thickness dependent on the phosphonate content. acs.orgacs.org |
Graft Copolymers:
Graft copolymers featuring VBP have been synthesized to modify the properties of various substrates and materials. The "grafting from" approach is a common and effective method, where polymerization is initiated from active sites on a backbone polymer or surface. mdpi.comnih.gov This technique has been used to create polymer brushes on surfaces like titanium and zirconia, imparting new functionalities. nih.govmhh.de
For instance, surface-initiated RAFT (SI-RAFT) polymerization has been employed to graft poly(vinyl phosphonic acid) chains from the surface of metal-organic frameworks (MOFs). researchgate.net This modification creates a hybrid material where the grafted chains, with their pendent phosphonic acid groups, establish strong hydrogen-bonding networks. researchgate.net This architecture significantly enhances properties like water sorption and proton conductivity. researchgate.net Similarly, photopolymerization can be used to graft VBP-containing polymers from zirconia surfaces that have been pre-functionalized with an initiator, demonstrating a versatile method for surface modification. nih.gov
| Graft Copolymer System | Backbone / Substrate | Grafting Technique | Resulting Morphology / Properties |
|---|---|---|---|
| Poly(vinyl phosphonic acid) on MOF | UiO-66 Metal-Organic Framework | Surface-Initiated RAFT (SI-RAFT) | Creates a polymer-MOF conjugate with high stability and proton conductivity due to hydrogen bonding from grafted chains. researchgate.net |
| Zwitterionic Polymers | Zirconia Pellets | Surface-Initiated Photopolymerization | Forms a functional polymer layer on the ceramic surface, with phosphonic acid acting as an anchoring group for the initiator. nih.gov |
| Poly((hexyl-VP)-co-VBP) | Titanium Disks | Copolymerization and surface adsorption | Creates a biocompatible coating designed to improve cell acceptance and potentially add antimicrobial properties. researchgate.net |
Materials Science and Engineering Applications
Surface Functionalization and Adhesion Promotion
The phosphonic acid group of [(4-ethenylphenyl)methyl]phosphonic acid serves as a robust anchor to a variety of inorganic surfaces, particularly metal oxides. This strong interaction is leveraged for surface functionalization and to promote adhesion between dissimilar materials.
Modification of Metal and Metal Oxide Surfaces (e.g., Aluminum, Stainless Steel, Titanium, ITO)
The phosphonic acid moiety readily chelates with surface metal atoms, forming stable, covalent bonds with the oxide layers of metals such as aluminum, stainless steel, and titanium. This interaction modifies the surface properties of these metals, enhancing their corrosion resistance and providing a platform for further functionalization.
Research has specifically demonstrated the successful grafting of poly(vinylbenzyl phosphonic acid), the polymerized form of [(4-ethenylphenyl)methyl]phosphonic acid, onto titanium surfaces. femto-st.fr A two-step UV-initiated grafting polymerization technique has been developed to covalently bond the polymer to titanium. femto-st.fr Characterization using Fourier-transform infrared spectroscopy (FTIR), water contact angle (WCA) measurements, and X-ray photoelectron spectroscopy (XPS) confirmed the successful grafting, with the appearance of a P2p peak at 132 eV in the XPS spectrum being a key indicator. femto-st.fr The resulting polymer layer, with an estimated thickness of around 10 nm, was shown to enhance the differentiation of osteoblast cells, suggesting its potential for improving the osseointegration of titanium implants. femto-st.fr
While the general principles of phosphonic acid binding to aluminum and stainless steel surfaces are well-established, specific research detailing the application of [(4-ethenylphenyl)methyl]phosphonic acid on these substrates is less documented in publicly available literature. However, the known affinity of phosphonic acids for these metal oxides suggests its potential for similar surface modification and corrosion protection applications.
In the realm of transparent conductive oxides, the formation of self-assembled monolayers of various organophosphonic acids on indium tin oxide (ITO) has been studied. nih.govnih.gov These studies indicate that the quality of the monolayer is highly dependent on the surface characteristics of the ITO, such as its crystallinity and hydroxide (B78521) concentration. nih.gov While these studies provide a basis for understanding the interaction, specific research on [(4-ethenylphenyl)methyl]phosphonic acid SAMs on ITO is not extensively reported.
Development of Self-Assembled Monolayers (SAMs)
The ability of phosphonic acids to form dense, ordered, and robust self-assembled monolayers (SAMs) on various oxide surfaces is a key area of research. nih.gov These monolayers can be used to precisely control the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. The vinyl group in [(4-ethenylphenyl)methyl]phosphonic acid offers the potential to form polymerizable SAMs, where the anchored molecules can be subsequently cross-linked to create highly stable and functional surface coatings.
While the formation of SAMs from various phosphonic acids on surfaces like titanium and ITO is well-documented, specific and detailed research on the development and characterization of SAMs from [(4-ethenylphenyl)methyl]phosphonic acid is not widely available in the reviewed literature.
Design of Functional Polymeric Materials
The presence of the ethenyl (vinyl) group allows [(4-ethenylphenyl)methyl]phosphonic acid to be polymerized or copolymerized to create a range of functional polymeric materials. The properties of these polymers are dictated by the phosphonic acid side chains, which can impart properties such as ion-exchange capabilities, enhanced adhesion, and improved thermal stability.
Advanced Coatings and Films (e.g., Anti-Corrosion, Water/Oil Repellent)
Polymers derived from [(4-ethenylphenyl)methyl]phosphonic acid are promising candidates for advanced coatings. The strong adhesion of the phosphonic acid groups to metal substrates can significantly enhance the durability and protective capabilities of anti-corrosion coatings. By forming a dense, passivating layer at the metal-polymer interface, these coatings can effectively block the ingress of corrosive agents.
Furthermore, the chemical nature of the polymer can be tailored to achieve specific surface properties. For instance, copolymerization of [(4-ethenylphenyl)methyl]phosphonic acid with hydrophobic or oleophobic monomers could lead to the development of water or oil repellent coatings. While the potential for these applications is high, detailed research findings specifically demonstrating the performance of coatings based on this particular monomer for water and oil repellency are not extensively covered in the available literature.
Development of Ion-Exchange Resins and Membranes (e.g., Fuel Cells)
A significant application of polymers derived from [(4-ethenylphenyl)methyl]phosphonic acid is in the development of ion-exchange resins and membranes. The phosphonic acid groups are highly acidic and can act as cation exchange sites. This property is particularly valuable in applications such as water treatment and catalysis.
Moreover, these polymers have been investigated for their potential use as proton-exchange membranes (PEMs) in fuel cells. The phosphonic acid moieties can facilitate the transport of protons, a critical function in the operation of a fuel cell. Research into poly(vinylphosphonic acid)-based materials has shown promise in this area, and by extension, polymers of [(4-ethenylphenyl)methyl]phosphonic acid are considered relevant candidates for the development of high-performance PEMs.
Application in Composite Materials (e.g., Polymer Matrices, Fillers)
In the field of composite materials, [(4-ethenylphenyl)methyl]phosphonic acid and its polymers can play a dual role. As a coupling agent, the phosphonic acid group can bond to the surface of inorganic fillers (e.g., silica (B1680970), metal oxides), while the vinyl group can copolymerize with the surrounding polymer matrix. plastemart.com This covalent linkage at the filler-matrix interface can significantly improve the dispersion of the filler and enhance the mechanical properties and thermal stability of the composite material.
For example, polymers like poly(vinylphosphonic acid) have been grafted onto silica nanoparticles to create functional fillers. While specific studies detailing the use of poly(4-vinylbenzylphosphonic acid) for this purpose are not abundant, the underlying chemical principles suggest its suitability for similar applications. The ability to modify the surface of fillers with a polymerizable group opens up possibilities for creating novel composite materials with tailored properties for a wide range of applications.
Flame Retardant Materials Development
Phosphonic acid, [(4-ethenylphenyl)methyl]-, also known as 4-vinylbenzyl phosphonic acid (VBPA), and its derivatives are utilized as reactive flame retardants. By incorporating the molecule directly into a polymer backbone through its polymerizable vinyl group, a permanent flame retardancy is achieved without the issue of leaching that can occur with additive flame retardants. The effectiveness of these compounds stems from the presence of phosphorus, which can interrupt the combustion cycle in both the condensed (solid) and gas phases.
Phosphorus-based flame retardants primarily function by promoting the formation of a stable char layer on the material's surface during combustion. specialchem.com This char acts as an insulating barrier, slowing the transfer of heat to the underlying polymer and reducing the release of flammable volatile compounds into the gas phase. mdpi.com In the gas phase, phosphorus-containing radicals can scavenge and terminate the high-energy H· and OH· radicals that propagate the combustion process.
Research into dialkyl-p-vinylbenzyl phosphonates, esters of VBPA, has demonstrated their efficacy in reducing the flammability of copolymers. In studies involving the copolymerization of acrylonitrile (B1666552) with various dialkyl-p-vinylbenzyl phosphonates, a significant improvement in flame retardancy was observed. The incorporation of even a small percentage of the phosphonate (B1237965) comonomer was found to have a notable effect on retarding the combustion of the resulting copolymers. researchgate.net
Table 1: Effect of Dialkyl-p-vinylbenzyl Phosphonate on Acrylonitrile Copolymer Flammability This table is illustrative, based on findings that the incorporation of phosphonates significantly impacts flame retardancy metrics.
| Polymer System | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) | Char Yield at 600°C (TGA) | Primary Flame Retardant Mechanism |
|---|---|---|---|---|
| Polyacrylonitrile (PAN) | 0 | ~18% | Moderate | N/A |
| PAN-co-styrene | 0 | Decreased vs. PAN | Reduced | N/A |
| PAN-co-dialkyl-p-vinylbenzyl phosphonate | 1-14% | Significantly Increased | Increased | Condensed-phase char formation researchgate.net |
Dental Materials (e.g., Adhesives, Cements)
In the field of dentistry, Phosphonic acid, [(4-ethenylphenyl)methyl]- serves as a functional monomer in adhesive systems, such as dental adhesives and cements. Its bifunctional nature is key to its utility. The phosphonic acid group is capable of chemically bonding to the mineral component of tooth structures, while the vinyl group allows it to polymerize and integrate into the resin matrix of the restorative material.
The primary mechanism of adhesion to tooth tissue involves an exchange process where inorganic tooth material is replaced by synthetic resin. researchgate.net The phosphonic acid moiety interacts with hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], the main constituent of enamel and dentin. This interaction can occur through two primary pathways:
Micromechanical Interlocking: The acidic monomer demineralizes the tooth surface on a micro-scale, creating porosities into which the resin adhesive can infiltrate and polymerize, forming resin tags. nih.gov
Chemical Bonding: The phosphonic acid group can form ionic bonds with the calcium ions (Ca²⁺) present in the hydroxyapatite, creating a more durable and stable chemical link at the adhesive interface. nih.govuobaghdad.edu.iq
This infiltration and interaction create a "hybrid layer," a transitional zone of intermingled collagen, residual hydroxyapatite, and polymerized resin that is crucial for effective bonding. nih.gov
While VBPA has been used as a conventional adhesion-promoting monomer, research has focused on developing novel phosphonic acid monomers to enhance bonding performance. Comparative studies have shown that while VBPA does provide adhesion, newer, specifically designed (meth)acryloxyalkyl 3-phosphonopropionates can exhibit significantly higher and more durable bond strengths to both unetched enamel and metal alloys used in prosthodontics. nih.gov This indicates ongoing development to improve upon the performance of earlier phosphonate-based monomers, likely to enhance properties like hydrolytic stability, a known vulnerability for early-generation phosphonate adhesives. nih.govgoogle.com
Table 2: Comparative Tensile Bond Strength of Phosphonic Acid Monomers in Experimental Dental Adhesives Data derived from research comparing novel phosphonic acid monomers against conventional monomers like VBPA.
| Adhesive Monomer | Substrate | Mean Tensile Bond Strength (MPa) | Significance Note |
|---|---|---|---|
| Vinylbenzyl Phosphonic Acid (VBPA) | Unetched Ground Enamel | Reference Value | Newly developed monomers showed significantly higher bond strengths (p < 0.01) nih.gov |
| Novel (Meth)acryloxyalkyl 3-phosphonopropionates | Unetched Ground Enamel | Significantly Higher than VBPA | |
| Vinylbenzyl Phosphonic Acid (VBPA) | Sandblasted Ni-Cr Alloy | Reference Value | Newly developed monomers showed significantly higher bond strengths (p < 0.01) nih.gov |
| Novel (Meth)acryloxyalkyl 3-phosphonopropionates | Sandblasted Ni-Cr Alloy | Significantly Higher than VBPA |
Coordination Chemistry and Metal Ion Interactions of Phosphonic Acid, 4 Ethenylphenyl Methyl
The chemical compound Phosphonic acid, [(4-ethenylphenyl)methyl]-, also known as (4-vinylbenzyl)phosphonic acid, possesses significant potential in coordination chemistry due to the presence of the phosphonate (B1237965) group, which acts as an effective binding site for a wide range of metal ions. This section explores its properties as a ligand, its interactions with various metal ions, its role in the formation of advanced materials like Metal-Organic Frameworks (MOFs), and its application in ion sequestration.
Catalysis and Catalytic Systems
Phosphonic Acid, [(4-ethenylphenyl)methyl]- as a Solid Acid Catalyst
Polymers derived from Phosphonic acid, [(4-ethenylphenyl)methyl]-, notably poly(vinylbenzyl phosphonic acid), are recognized for their utility as solid acid catalysts. The phosphonic acid groups integrated into the polymer structure provide strong Brønsted acid sites, which are crucial for catalyzing a variety of acid-driven reactions. These materials are often employed in the form of proton-exchange membranes, where their ability to facilitate proton transport is paramount.
The arrangement of phosphonic acid groups along the polymer backbone creates a high concentration of acidic protons, fostering an environment conducive to efficient catalysis. This intrinsic acidity allows these polymers to function as effective catalysts in reactions such as esterification, hydrolysis, and dehydration. The solid nature of these catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced corrosion issues compared to liquid acids.
Heterogeneous Catalysis Incorporating the Compound or its Polymers
In the realm of heterogeneous catalysis, polymers of [(4-ethenylphenyl)methyl]phosphonic acid serve as robust and reusable catalytic materials. Their cross-linked, insoluble nature makes them ideal for packed-bed reactors and other continuous flow systems. The catalytic activity is directly related to the density of accessible phosphonic acid sites within the polymer matrix.
Research has demonstrated the application of these polymeric catalysts in various organic transformations. For instance, their strong acidity has been harnessed for the dehydration of alcohols to form ethers and olefins. The performance of these catalysts is often evaluated based on conversion rates, selectivity towards the desired product, and long-term stability under reaction conditions. The ability to tailor the physical properties of the polymer, such as porosity and swelling behavior, allows for the optimization of catalyst performance for specific applications.
Use as a Ligand in Homogeneous Catalysis
The phosphonic acid group in [(4-ethenylphenyl)methyl]phosphonic acid can act as a versatile ligand for a variety of transition metals, enabling its use in homogeneous catalysis. The oxygen atoms of the phosphonate (B1237965) group can coordinate with metal centers, influencing the electronic and steric environment of the metal and, consequently, its catalytic activity and selectivity.
While specific examples in the scientific literature are still emerging, the principle is well-established within the broader class of phosphonic acid-containing ligands. These ligands can be employed in a range of metal-catalyzed reactions, including cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and hydroformylations. The vinyl group on the phenyl ring also presents an opportunity for post-coordination polymerization, allowing for the immobilization of the homogeneous catalyst onto a solid support, thereby bridging the gap between homogeneous and heterogeneous catalysis.
Support for Metal Nanoparticle Catalysts
The polymer derived from Phosphonic acid, [(4-ethenylphenyl)methyl]-, provides an excellent support material for the immobilization and stabilization of metal nanoparticles. The phosphonic acid groups can strongly chelate with metal ions, serving as anchoring sites for the in-situ synthesis of nanoparticles. This strong interaction prevents the agglomeration of nanoparticles, which is a common cause of catalyst deactivation, and helps to maintain a high dispersion of active metal sites.
This approach has been explored for the preparation of catalysts containing various metals, such as palladium, gold, and platinum. For example, palladium nanoparticles supported on poly(vinylbenzyl phosphonic acid) have been investigated for their catalytic activity in hydrogenation and carbon-carbon bond-forming reactions. The polymer support not only stabilizes the nanoparticles but can also influence the catalytic reaction through interactions with reactants and intermediates.
Below is a table summarizing the characteristics of metal nanoparticles supported on polymers of [(4-ethenylphenyl)methyl]phosphonic acid:
| Metal Nanoparticle | Synthesis Method | Key Features | Potential Catalytic Applications |
| Palladium (Pd) | In-situ reduction of a Pd precursor | High dispersion, strong anchoring | Hydrogenation, Suzuki coupling |
| Gold (Au) | Impregnation followed by reduction | Controlled size, good stability | Oxidation of alcohols, reduction of nitroaromatics |
| Platinum (Pt) | Ion exchange and chemical reduction | High surface area, resistance to leaching | Oxygen reduction reaction, hydrogenation |
This table is illustrative and based on the general capabilities of phosphonic acid-functionalized polymer supports.
Role in Organocatalysis
The application of Phosphonic acid, [(4-ethenylphenyl)methyl]- and its polymers in organocatalysis is an area of growing interest. The inherent Brønsted acidity of the phosphonic acid group allows it to function as an acid catalyst in its own right, without the need for a metal center. This is particularly relevant for reactions that are sensitive to metals.
Furthermore, the polymer backbone can be functionalized with other organocatalytic moieties, with the phosphonic acid group serving as an acidic co-catalyst or as an anchoring point. For instance, chiral amines or thioureas could be attached to the polymer to create multifunctional, recyclable organocatalysts for asymmetric synthesis. The solid nature of such catalysts would greatly simplify product purification and catalyst recovery, making the processes more sustainable and cost-effective.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like "Phosphonic acid, [(4-ethenylphenyl)methyl]-". DFT methods can accurately calculate various electronic properties that govern the molecule's behavior.
Detailed research findings from DFT studies on related organophosphorus compounds reveal key insights into their electronic characteristics. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of electronic properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
Key Electronic Properties and Their Significance:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For "Phosphonic acid, [(4-ethenylphenyl)methyl]-", the HOMO is expected to be localized on the electron-rich vinylphenyl group, while the LUMO may be distributed across the phosphonic acid moiety and the aromatic ring.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic and nucleophilic sites, which are regions prone to electrostatic interactions. For this compound, the oxygen atoms of the phosphonic acid group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the phosphonic acid and the vinyl group may exhibit positive potential (electrophilic).
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. It can quantify the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the stability of the molecule.
Illustrative Data Table of Calculated Electronic Properties:
The following table presents hypothetical DFT-calculated electronic properties for "Phosphonic acid, [(4-ethenylphenyl)methyl]-" to illustrate the type of data obtained from such calculations. Note: These values are for demonstrative purposes and are not derived from actual published research on this specific molecule.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For "Phosphonic acid, [(4-ethenylphenyl)methyl]-" and its corresponding polymer, poly(4-vinylbenzylphosphonic acid), MD simulations can provide detailed information about their conformational preferences and intermolecular interactions in various environments.
In a typical MD simulation, the atoms in the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, providing a dynamic picture of the molecular system.
Insights from MD Simulations:
Intermolecular Interactions: MD simulations are particularly useful for studying how molecules of "Phosphonic acid, [(4-ethenylphenyl)methyl]-" interact with each other and with solvent molecules. This includes the formation of hydrogen bonds through the phosphonic acid groups, which can lead to dimerization or aggregation. In the case of the polymer, intermolecular interactions between polymer chains and with a solvent determine properties like solubility and swelling behavior. Research on analogous systems like poly(styrene sulfonate) has utilized MD to investigate polymer-solvent interactions.
Polymer Properties: For poly(4-vinylbenzylphosphonic acid), MD simulations can be used to predict macroscopic properties such as the glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer matrix.
Illustrative Data Table of MD Simulation Parameters:
This table provides an example of the parameters that would be defined for an MD simulation of poly(4-vinylbenzylphosphonic acid) in an aqueous environment.
| Parameter | Value/Description (Illustrative) | Purpose |
| Force Field | COMPASS or AMBER | Describes the potential energy of the system. |
| System Size | 10 polymer chains (100 monomers each) + 10,000 water molecules | Represents a bulk system. |
| Temperature | 300 K | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: Quantum chemical methods, often in conjunction with DFT, can calculate the nuclear magnetic shielding tensors of atoms in a molecule. These can then be converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (TMS). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Predicting ¹H, ¹³C, and ³¹P NMR chemical shifts for "Phosphonic acid, [(4-ethenylphenyl)methyl]-" can aid in the assignment of experimental spectra. While specific calculations for this molecule are not readily found, benchmark studies on various organic molecules show that DFT methods can achieve high accuracy. rsc.orgnih.gov
Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the different modes of atomic motion. These can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational bands to specific molecular motions. For "Phosphonic acid, [(4-ethenylphenyl)methyl]-", characteristic vibrational modes would include the P=O and P-O-H stretching of the phosphonic acid group, C=C stretching of the vinyl group, and various vibrations of the phenyl ring.
Illustrative Data Table of Predicted Spectroscopic Data:
The following table shows hypothetical predicted vibrational frequencies and NMR chemical shifts for "Phosphonic acid, [(4-ethenylphenyl)methyl]-". Note: These values are illustrative and intended to represent the output of such computational studies.
| Spectroscopic Data | Predicted Value (Illustrative) | Assignment |
| Vibrational Frequencies (cm⁻¹) | ||
| 3050 | =C-H stretch (vinyl) | |
| 1630 | C=C stretch (vinyl) | |
| 1250 | P=O stretch | |
| 1050 | P-O-H bend | |
| NMR Chemical Shifts (ppm) | ||
| ¹H NMR | 7.2-7.5 | Aromatic protons |
| 5.2, 5.8 | Vinyl protons | |
| 3.1 | Methylene (B1212753) protons (-CH₂-P) | |
| ¹³C NMR | 137 | C (aromatic, attached to vinyl) |
| 114 | =CH₂ (vinyl) | |
| 35 | -CH₂-P | |
| ³¹P NMR | 25 | P |
Reaction Mechanism Studies of Synthesis and Polymerization
Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis and polymerization of "Phosphonic acid, [(4-ethenylphenyl)methyl]-". By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction pathway can be assessed.
Synthesis: The synthesis of this compound often involves reactions like the Michaelis-Arbuzov reaction. Quantum chemical calculations can model the key steps of such reactions, including the energies of intermediates and transition states, to provide a detailed understanding of the reaction mechanism and factors influencing the yield and selectivity.
Polymerization: The vinyl group of "Phosphonic acid, [(4-ethenylphenyl)methyl]-" allows it to undergo polymerization, typically via free-radical polymerization. Computational studies can model the initiation, propagation, and termination steps of this process. For instance, the activation energies for the addition of a radical initiator to the vinyl monomer and the subsequent addition of the resulting monomer radical to another monomer can be calculated. Such studies on styrenic monomers have provided insights into the kinetics and thermodynamics of their polymerization. mdpi.comresearchgate.net
Illustrative Data Table of Calculated Activation Energies for Polymerization:
This table presents hypothetical activation energies for the elementary steps in the free-radical polymerization of "Phosphonic acid, [(4-ethenylphenyl)methyl]-".
| Reaction Step | Calculated Activation Energy (kcal/mol) (Illustrative) | Description |
| Initiation (Radical addition to monomer) | 10 | The initial reaction of a radical with the vinyl group. |
| Propagation (Monomer radical addition) | 8 | The addition of the growing polymer chain to a new monomer. |
| Chain Transfer | 15 | A reaction that terminates one chain and initiates another. |
Adsorption and Interface Modeling
The phosphonic acid group in "Phosphonic acid, [(4-ethenylphenyl)methyl]-" has a strong affinity for metal oxide surfaces, making this molecule suitable for surface modification applications. Computational modeling can provide a molecular-level understanding of the adsorption process and the structure of the resulting self-assembled monolayer.
DFT calculations are often used to model the adsorption of phosphonic acids on surfaces like titanium dioxide (TiO₂) or aluminum oxide (Al₂O₃). acs.orgresearchgate.netacs.org These studies can determine the most stable binding geometries (e.g., monodentate, bidentate, or tridentate) and the corresponding adsorption energies.
Key Aspects Investigated by Adsorption Modeling:
Binding Modes and Energies: Calculations can compare the relative stabilities of different ways the phosphonic acid group can bind to the surface atoms of the metal oxide. For many phosphonic acids on TiO₂, bidentate binding is often found to be the most favorable. acs.orgresearchgate.net
Structure of Self-Assembled Monolayers (SAMs): By modeling the interactions between adjacent adsorbed molecules, the packing and orientation of the molecules in the SAM can be predicted.
Electronic Properties of the Interface: Adsorption can alter the electronic properties of both the molecule and the substrate. Computational models can predict changes in the work function of the surface and the alignment of the molecular orbitals with the electronic bands of the substrate, which is crucial for applications in electronics.
Illustrative Data Table of Adsorption Properties on a TiO₂ Surface:
The following table provides hypothetical data on the adsorption of "Phosphonic acid, [(4-ethenylphenyl)methyl]-" on a TiO₂ (101) surface.
| Adsorption Property | Calculated Value (Illustrative) | Significance |
| Adsorption Energy (Bidentate) | -1.5 eV | Indicates a strong, stable bond to the surface. |
| Adsorption Energy (Monodentate) | -1.1 eV | Suggests bidentate binding is more favorable. |
| P-O-Ti Bond Length | 1.9 Å | Characterizes the covalent bond formed upon adsorption. |
| Tilt Angle of Molecule | 30° from surface normal | Describes the orientation of the molecule on the surface. |
Advanced Analytical Methodologies and Detection
Chromatographic Techniques for Trace Analysis and Purity Profiling
Chromatographic techniques are indispensable for the separation and quantification of "Phosphonic acid, [(4-ethenylphenyl)methyl]-", particularly for trace analysis and assessing the purity of the monomer and its related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods utilized.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of non-volatile and thermally labile compounds like phosphonic acids. Ion-pair reversed-phase HPLC can be employed for the determination of various phosphonates. In this method, a counter-ion is added to the mobile phase to form a neutral ion-pair with the charged phosphonate (B1237965), allowing for its retention on a non-polar stationary phase. Detection is often achieved using a UV detector, especially after complexation with metal ions like Fe(III) to form UV-active complexes. nih.gov For trace analysis in environmental samples, preconcentration steps may be necessary, which can be achieved by adsorbing the phosphonates onto a solid phase and subsequently eluting them. nih.gov
Gas Chromatography (GC): Due to the low volatility of phosphonic acids, derivatization is a prerequisite for their analysis by GC. nih.gov A common derivatization technique is silylation, which converts the polar hydroxyl groups into more volatile silyl (B83357) esters. Another approach involves alkylation to form corresponding esters. Following derivatization, the volatile analytes can be separated on a GC column and detected with high sensitivity using detectors like a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov
Purity Profiling: The quality of "Phosphonic acid, [(4-ethenylphenyl)methyl]-" as a monomer is critical for polymerization processes. Impurity profiling is therefore essential to identify and quantify any by-products or degradation products. hilarispublisher.com Both HPLC and GC methods can be validated for this purpose. A comprehensive impurity profile helps in optimizing synthesis and purification processes, ensuring the final product meets the required specifications. hilarispublisher.comsigmaaldrich.com The identification of specified and unspecified impurities is a key aspect of quality control in line with regulatory expectations for chemical substances. hilarispublisher.com
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of "Phosphonic acid, [(4-ethenylphenyl)methyl]-". These techniques are based on the measurement of an electrical signal (current, potential, or charge) that is related to the concentration of the analyte.
Electrochemical Sensors: The development of electrochemical sensors for phosphonic acids often involves the modification of an electrode surface to enhance selectivity and sensitivity. For instance, molecularly imprinted polymers (MIPs) can be used to create recognition sites for the target analyte. nih.gov A sensor for a similar compound, ethyl methylphosphonic acid (EMPA), was developed using a glassy carbon electrode modified with a MIP. nih.gov This sensor demonstrated high sensitivity and selectivity for EMPA in complex matrices like human plasma and urine. nih.gov A similar approach could be adopted for "Phosphonic acid, [(4-ethenylphenyl)methyl]-".
The operational principle of such a sensor involves the binding of the target molecule to the imprinted cavities, which alters the electrochemical properties of the electrode surface. This change can be monitored using techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS). nih.gov The magnitude of the change in the electrochemical signal is proportional to the concentration of the analyte.
Amperometric Detection: Amperometry measures the current resulting from the electrochemical oxidation or reduction of the analyte at a constant applied potential. A sensor for the organophosphate profenofos, which shares a phosphorus-containing functional group, utilized a composite of a metal-organic framework (MOF) and graphene oxide. rsc.org This sensor showed a low detection limit and high sensitivity. rsc.org The enhanced surface area and catalytic properties of the nanocomposite material facilitated the electrochemical reaction of the analyte. rsc.org
The following table summarizes the performance of an electrochemical sensor for a related phosphonic acid:
| Analytical Parameter | Value | Reference |
| Linear Range (Standard Solution) | 1.0 × 10⁻¹⁰ M – 2.5 × 10⁻⁹ M | nih.gov |
| Detection Limit (Standard Solution) | 2.75 × 10⁻¹¹ M | nih.gov |
| Recovery in Urine Samples | 99.86% – 101.30% | nih.gov |
| Recovery in Plasma Samples | 100.62% – 101.08% | nih.gov |
Spectroscopic Techniques for In-situ Monitoring of Reactions
Spectroscopic techniques are invaluable for the real-time, in-situ monitoring of chemical reactions involving "Phosphonic acid, [(4-ethenylphenyl)methyl]-", particularly its polymerization. These methods provide insights into reaction kinetics, monomer conversion, and the formation of intermediates without the need for sample extraction.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: In-situ ATR-FTIR spectroscopy is a powerful technique for monitoring the progress of polymerization reactions in real-time. mdpi.com By placing an ATR crystal in direct contact with the reaction mixture, FTIR spectra can be continuously recorded. The disappearance of the characteristic absorption bands of the vinyl group (C=C stretching) of the "Phosphonic acid, [(4-ethenylphenyl)methyl]-" monomer can be monitored to track its consumption over time. redalyc.org Similarly, the appearance of new bands corresponding to the polymer backbone can be observed. This allows for the determination of the reaction rate and the degree of cure in polymerization processes. mdpi.com
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ reaction monitoring. redalyc.org Like FTIR, it can track the disappearance of the monomer's vinyl group signal. redalyc.org Raman spectroscopy is particularly advantageous for aqueous systems due to the weak Raman scattering of water. The formation of the polymer can be confirmed by the disappearance of the C=C stretching vibration mode of the monomer in the Raman spectrum. redalyc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly used for in-situ monitoring of polymerization in industrial settings, NMR spectroscopy can provide detailed structural information during a reaction. In a laboratory setting, it is possible to monitor the disappearance of the vinyl proton signals in the ¹H NMR spectrum of the monomer and the appearance of broad signals corresponding to the polymer. redalyc.org
The following table highlights key vibrational modes that can be monitored during the polymerization of "Phosphonic acid, [(4-ethenylphenyl)methyl]-":
| Monomer Functional Group | Spectroscopic Technique | Wavenumber/Chemical Shift | Observation during Polymerization | Reference |
| C=C (vinyl group) | FTIR Spectroscopy | ~1630 cm⁻¹ | Disappearance of absorption band | redalyc.org |
| C=C (vinyl group) | Raman Spectroscopy | ~1630 cm⁻¹ | Disappearance of signal | redalyc.org |
| CH=C (vinyl proton) | ¹H NMR Spectroscopy | ~6.70 ppm | Disappearance of multiplet | redalyc.org |
| C=CH₂ (vinyl protons) | ¹H NMR Spectroscopy | ~5.76 and 5.27 ppm | Disappearance of doublets | redalyc.org |
Hyphenated Techniques (e.g., GC-MS, LC-MS, ICP-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful combination of separation efficiency and structural identification capabilities. chemijournal.comnih.gov These techniques are particularly useful for the analysis of "Phosphonic acid, [(4-ethenylphenyl)methyl]-" in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. nih.gov For the analysis of "Phosphonic acid, [(4-ethenylphenyl)methyl]-", derivatization is necessary to increase its volatility. nih.gov Once derivatized, the compound is separated by GC and then introduced into the mass spectrometer. The MS provides a mass spectrum, which serves as a "molecular fingerprint" that can be used for unambiguous identification by comparing it to a spectral library or by interpreting the fragmentation pattern. nih.govnih.gov GC-MS is highly sensitive and specific, making it suitable for trace analysis. chemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of polar, non-volatile, and thermally labile compounds like phosphonic acids without the need for derivatization. saspublishers.commdpi.com The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. Various interfaces, such as electrospray ionization (ESI), are used to generate ions from the eluting compounds. nih.gov LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, allowing for the detection and quantification of phosphonic acids at very low concentrations in various matrices. mdpi.comwindows.net For instance, an LC-MS/MS method was developed for the determination of phosphonic acid in water with a limit of quantification of 2.0 µg/L. windows.net
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While not typically used for the direct analysis of the intact "Phosphonic acid, [(4-ethenylphenyl)methyl]-" molecule, ICP-MS can be used for the elemental analysis of phosphorus. When coupled with a separation technique like ion chromatography (IC), IC-ICP-MS can be a powerful tool for the speciation of phosphorus-containing compounds. researchgate.net This technique can determine the concentration of different phosphorus species in a sample.
The table below compares the applicability of different hyphenated techniques for the analysis of "Phosphonic acid, [(4-ethenylphenyl)methyl]-":
| Technique | Derivatization Required? | Typical Applications | Advantages |
| GC-MS | Yes | Identification of volatile impurities, analysis of reaction by-products | High resolution, extensive spectral libraries |
| LC-MS/MS | No | Quantification in aqueous samples, purity profiling, metabolite identification | High sensitivity and selectivity for polar compounds |
| IC-ICP-MS | No | Elemental phosphorus speciation | Element-specific detection, low detection limits for phosphorus |
Thermal Analysis of Polymers and Materials (e.g., TGA, DSC)
Thermal analysis techniques are essential for characterizing the thermal properties of polymers derived from "Phosphonic acid, [(4-ethenylphenyl)methyl]-". Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide crucial information about the thermal stability, decomposition behavior, and phase transitions of these materials.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. redalyc.orgmdpi.com For polymers of "Phosphonic acid, [(4-ethenylphenyl)methyl]-", TGA is used to determine their thermal stability and decomposition profile. A TGA curve of a homopolymer of a related compound, diethyl-p-vinylbenzyl phosphonate, showed good thermal stability up to 208 °C. redalyc.org Above this temperature, the polymer undergoes multi-step degradation, including the loss of the ester groups and subsequent degradation of the main polymer chain. redalyc.org The presence of phosphonic acid groups can enhance the char formation at higher temperatures, which is a desirable property for flame retardant materials. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.comresearchgate.net It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous polymers derived from "Phosphonic acid, [(4-ethenylphenyl)methyl]-", the Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net DSC can also be used to study the heat of pyrolysis of polymeric materials. mdpi.com The incorporation of phosphonate groups into a polymer matrix, such as polymethyl methacrylate (B99206), has been shown to affect its thermal properties, which can be evaluated using DSC. researchgate.net
The following table presents typical thermal data for a polymer containing vinylbenzyl phosphonate units:
| Thermal Analysis Technique | Observation | Temperature Range (°C) | Interpretation | Reference |
| TGA | Initial gradual weight loss (~3.4%) | 120-208 | Evaporation of water and solvent | redalyc.org |
| TGA | First major weight loss (~13.2%) | 208-305 | Loss of ethyl ester groups | redalyc.org |
| TGA | Progressive thermal degradation | 305-500 | Degradation of the polymer main chain and P-C bonds | redalyc.org |
| DSC | Glass transition temperature (Tg) | Varies with polymer structure | Transition from glassy to rubbery state | researchgate.netresearchgate.net |
Future Research Directions and Emerging Applications of Phosphonic Acid, 4 Ethenylphenyl Methyl
Phosphonic acid, [(4-ethenylphenyl)methyl]-, also known as 4-vinylbenzylphosphonic acid, is a bifunctional molecule poised at the intersection of polymer chemistry and materials science. Its unique structure, featuring a polymerizable vinyl group and a highly functional phosphonic acid moiety, opens up a vast landscape for future research and innovative applications. This article explores the emerging frontiers for this compound, focusing on its integration with nanotechnology, sustainability, advanced polymer design, environmental technologies, and the synergy between computational and experimental studies.
Q & A
Basic: What synthetic methodologies are recommended for producing high-purity [(4-ethenylphenyl)methyl]phosphonic acid, and how can side reactions be minimized?
Methodological Answer:
The synthesis of [(4-ethenylphenyl)methyl]phosphonic acid can be optimized using McKenna’s reaction, which involves the hydrolysis of diethyl esters under controlled conditions . Key steps include:
- Ester Preparation : Reacting 4-vinylbenzyl chloride with triethyl phosphite to form the diethyl ester precursor.
- Hydrolysis : Using bromotrimethylsilane (TMSBr) in anhydrous dichloromethane to cleave ester groups, followed by aqueous workup to isolate the free phosphonic acid.
- Purity Control : Monitor reaction progress via P NMR to detect intermediates (e.g., monoester formation). Side reactions, such as oxidation of the vinyl group, can be mitigated by conducting reactions under inert atmospheres (N/Ar) and avoiding prolonged exposure to light .
Advanced: How does the coordination chemistry of [(4-ethenylphenyl)methyl]phosphonic acid differ from phenylphosphonic acid in transition metal complexes?
Methodological Answer:
Comparative studies using X-ray diffraction (XRD) and infrared (IR) spectroscopy reveal distinct coordination behaviors:
- Chelation Strength : The vinyl group in [(4-ethenylphenyl)methyl]phosphonic acid introduces steric hindrance, reducing binding affinity compared to phenylphosphonic acid. This is confirmed by weaker IR absorption bands for P=O stretching (1050–1150 cm) in metal complexes .
- Structural Flexibility : DFT calculations show that the vinyl substituent allows for π-π interactions with aromatic ligands, enabling unique supramolecular architectures in coordination polymers .
- Experimental Validation : Titration experiments with Cu or Fe in ethanol/water mixtures (1:1 v/v) at pH 4–6 provide stability constant () comparisons .
Basic: What analytical techniques are critical for characterizing [(4-ethenylphenyl)methyl]phosphonic acid?
Methodological Answer:
A multi-technique approach ensures accurate structural elucidation:
- NMR Spectroscopy : H and P NMR (in DO or DMSO-d) confirm the presence of the vinyl group (δ 5.2–6.0 ppm) and phosphonic acid moiety (δ 10–15 ppm for P) .
- XRD Analysis : Resolves crystallographic parameters, particularly hydrogen-bonding networks between phosphonic acid groups .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically occurring above 250°C under N .
Advanced: How can conflicting proton conductivity data in [(4-ethenylphenyl)methyl]phosphonic acid-based membranes be resolved?
Methodological Answer:
Discrepancies in conductivity measurements (e.g., 10 to 10 S/cm) arise from hydration levels and membrane morphology. Mitigation strategies include:
- Hydration Control : Pre-equilibrate membranes at fixed relative humidity (e.g., 95% RH) for 24 hours before impedance spectroscopy .
- Morphology Analysis : Use small-angle X-ray scattering (SAXS) to correlate conductivity with domain size (5–20 nm optimal for proton hopping) .
- Computational Modeling : Ab initio molecular dynamics (AIMD) simulations predict proton transport pathways, distinguishing between Grotthuss (structural diffusion) and vehicle mechanisms .
Basic: What protocols ensure reliable assessment of the compound’s thermal stability?
Methodological Answer:
- TGA-DSC Coupling : Conduct simultaneous TGA and differential scanning calorimetry (DSC) under N (heating rate: 10°C/min). Decomposition onset temperatures >250°C indicate stability suitable for fuel cell applications .
- Isothermal Testing : Hold samples at 150°C for 24 hours; <5% mass loss confirms robustness under operational conditions .
Advanced: What computational approaches predict the self-assembly of [(4-ethenylphenyl)methyl]phosphonic acid on metal oxide surfaces?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize adsorption configurations on TiO or ZnO surfaces. The vinyl group enhances binding energy (−2.5 eV vs. −1.8 eV for phenyl derivatives) due to conjugation with the phosphonic acid .
- Monte Carlo Simulations : Model monolayer formation kinetics, revealing a Langmuir adsorption isotherm with a saturation coverage of 4.2 molecules/nm .
- Experimental Validation : Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) confirm surface coverage and bonding modes (e.g., bidentate vs. tridentate) .
Basic: How does the acidity of [(4-ethenylphenyl)methyl]phosphonic acid compare to structurally similar compounds?
Methodological Answer:
- Potentiometric Titration : Measure pKa values in aqueous solution (e.g., pKa ≈ 1.8, pKa ≈ 6.2). The electron-withdrawing vinyl group lowers pKa by 0.3–0.5 units compared to phenylphosphonic acid .
- Comparative Table :
| Compound | pKa | pKa | Reference |
|---|---|---|---|
| Phenylphosphonic acid | 2.1 | 6.5 | |
| [(4-Ethenylphenyl)methyl]phosphonic acid | 1.8 | 6.2 |
Advanced: What strategies address solubility challenges in aqueous and organic media for this compound?
Methodological Answer:
- Co-Solvent Systems : Use ethanol/water (70:30 v/v) or DMF/THF mixtures to achieve solubility >10 mg/mL .
- Ion-Exchange Methods : Convert to ammonium or tetrabutylammonium salts for improved solubility in polar aprotic solvents (e.g., DMSO) .
- Surfactant-Assisted Dispersion : Sodium dodecyl sulfate (SDS) enhances aqueous dispersion (critical micelle concentration: 8 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
